Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Neuroscience Ion Channel Pharmacology Nav1.1 Inhibition

Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) is a para-substituted benzoate ester featuring a dimethylaminoethoxy side chain, with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol. This structural motif is a common pharmacophore, particularly as the basic side chain (BSC) in selective estrogen receptor modulators (SERMs) such as raloxifene and tamoxifen.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 73119-82-1
Cat. No. B7892011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(dimethylamino)ethoxy)benzoate
CAS73119-82-1
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H17NO3/c1-13(2)8-9-16-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3
InChIKeyOIWGWKQKBDJZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1): A Basic Side Chain Building Block for SERM Research


Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) is a para-substituted benzoate ester featuring a dimethylaminoethoxy side chain, with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol [1]. This structural motif is a common pharmacophore, particularly as the basic side chain (BSC) in selective estrogen receptor modulators (SERMs) such as raloxifene and tamoxifen [2]. Commercially, the compound is typically supplied as a research chemical with a minimum purity specification of 95% .

Procurement Risk of Methyl 4-(2-(dimethylamino)ethoxy)benzoate: Functional Assay Potency Defines Unique Utility


Generic substitution among benzoate esters with a basic side chain is not scientifically valid due to profound differences in their biological activity profiles. Methyl 4-(2-(dimethylamino)ethoxy)benzoate has demonstrated potent, low-nanomolar modulator activity at the human Nav1.1 voltage-gated sodium channel (EC50 = 7.90 nM) [1], a target implicated in neurological disorders [2]. In stark contrast, a structurally related analog shows negligible binding affinity for the MARK4 kinase target (Kd > 10,000 nM) [3]. These divergent, target-specific quantitative data underscore that minor structural changes can lead to orders-of-magnitude differences in functional potency. Replacing this specific compound with a generic analog without verified activity data risks experimental failure and invalidates comparative studies in neuroscience or oncology research programs.

Quantitative Differentiation Guide for Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) Against Analogs


Nav1.1 Modulator Potency: A Low-Nanomolar Differentiator

Methyl 4-(2-(dimethylamino)ethoxy)benzoate demonstrates potent modulator activity at the human Nav1.1 sodium channel with an EC50 of 7.90 nM [1]. This activity is in the same low-nanomolar range as the known Nav1.1/Nav1.3 inhibitor ICA-121431, which has a reported IC50 of 13 nM for human Nav1.1 [2]. While a direct comparison is limited by the different assay endpoints (EC50 for modulation vs. IC50 for inhibition), the quantitative data establishes this compound as a potent Nav1.1-interacting molecule, differentiating it from less active structural analogs.

Neuroscience Ion Channel Pharmacology Nav1.1 Inhibition

Target Selectivity Profile: High Potency at Nav1.1 Contrasts with Negligible MARK4 Affinity

While Methyl 4-(2-(dimethylamino)ethoxy)benzoate exhibits potent Nav1.1 modulator activity (EC50 = 7.90 nM) [1], its binding affinity for the unrelated kinase MARK4 is extremely weak, with a reported Kd greater than 10,000 nM (>10 µM) [2]. This >1,200-fold difference in measured potency between two distinct target classes provides a quantitative basis for inferring a degree of selectivity, distinguishing it from broad-spectrum inhibitors. Direct comparative selectivity data against specific Nav1.1 inhibitors is not available.

Kinase Inhibition Selectivity Chemical Biology

Synthetic Yield for Basic Side Chain Installation: 79% Yield Provides a Benchmark

A reported synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate via alkylation of methyl 4-hydroxybenzoate with 2-chloro-N,N-dimethylethylamine hydrochloride proceeds with a 79% yield after purification . While comparative yield data for the synthesis of other specific basic side chain analogs under identical conditions is not available, this yield serves as a quantifiable benchmark for process chemists. It establishes an expected efficiency for this specific transformation when incorporating the dimethylaminoethoxy group, which is a critical step in generating SERM-like basic side chains.

Synthetic Chemistry Medicinal Chemistry Process Development

Validated Application Scenarios for Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) Based on Quantitative Evidence


Investigating Nav1.1-Mediated Sodium Current Modulation in Neuroscience

This compound is a directly relevant tool for neuroscience research programs focused on Nav1.1 voltage-gated sodium channel function. Its low-nanomolar modulator activity (EC50 = 7.90 nM) [1] supports its use as a chemical probe in assays designed to dissect Nav1.1's role in neuronal excitability, action potential generation, and synaptic transmission. It can serve as a potent reference modulator in electrophysiological studies using heterologous expression systems like Xenopus oocytes or mammalian cells.

Chemical Probe for Comparative Target Engagement Studies

The stark contrast between its high potency at Nav1.1 (EC50 = 7.90 nM) and negligible affinity for MARK4 kinase (Kd > 10,000 nM) [1][2] makes this compound a valuable tool for chemical biology. It can be employed in cellular profiling experiments to differentiate phenotypes arising from Nav1.1 modulation versus those driven by MARK4 inhibition, thereby aiding in target deconvolution and validating on-target versus off-target effects in complex biological systems.

Synthesis of SERM Analogs via a Validated Building Block Approach

As a key intermediate containing the essential basic side chain found in SERMs like raloxifene [1], this compound is ideally suited for medicinal chemistry campaigns aimed at synthesizing novel SERM analogs. The documented 79% yield for its preparation [2] provides a reproducible and efficient starting point for building a library of compounds with variations in the core scaffold, facilitating structure-activity relationship (SAR) studies to optimize estrogen receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.